molecular formula C9H17NO B13814499 (3R,5R)-7-methoxy-3,5-dimethyl-3,4,5,6-tetrahydro-2H-azepine

(3R,5R)-7-methoxy-3,5-dimethyl-3,4,5,6-tetrahydro-2H-azepine

Cat. No.: B13814499
M. Wt: 155.24 g/mol
InChI Key: CKEGURYEHOCTSX-HTQZYQBOSA-N
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Description

(3R,5R)-7-methoxy-3,5-dimethyl-3,4,5,6-tetrahydro-2H-azepine is a chiral compound with a unique structure that includes a seven-membered azepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5R)-7-methoxy-3,5-dimethyl-3,4,5,6-tetrahydro-2H-azepine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable linear precursor, cyclization can be induced using acid or base catalysts. The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors has been reported to provide a more sustainable and scalable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(3R,5R)-7-methoxy-3,5-dimethyl-3,4,5,6-tetrahydro-2H-azepine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or other reactive sites on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

    Substitution: Sodium methoxide in methanol at elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

(3R,5R)-7-methoxy-3,5-dimethyl-3,4,5,6-tetrahydro-2H-azepine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which (3R,5R)-7-methoxy-3,5-dimethyl-3,4,5,6-tetrahydro-2H-azepine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3R,5R)-7-methoxy-3,5-dimethyl-3,4,5,6-tetrahydro-2H-azepine apart is its unique azepine ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

(3R,5R)-7-methoxy-3,5-dimethyl-3,4,5,6-tetrahydro-2H-azepine

InChI

InChI=1S/C9H17NO/c1-7-4-8(2)6-10-9(5-7)11-3/h7-8H,4-6H2,1-3H3/t7-,8-/m1/s1

InChI Key

CKEGURYEHOCTSX-HTQZYQBOSA-N

Isomeric SMILES

C[C@@H]1C[C@H](CN=C(C1)OC)C

Canonical SMILES

CC1CC(CN=C(C1)OC)C

Origin of Product

United States

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